molecular formula C11H15NO4S B1349152 (Methanesulfonyl-phenethyl-amino)-acetic acid CAS No. 35839-52-2

(Methanesulfonyl-phenethyl-amino)-acetic acid

Cat. No. B1349152
CAS RN: 35839-52-2
M. Wt: 257.31 g/mol
InChI Key: QQTJBZYKDDCHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonyl-phenethyl-amino)-acetic acid (MPA-Ac) is an important organic compound that has been extensively studied for its potential applications in scientific research. MPA-Ac is a versatile compound that can be used in a variety of lab experiments, and can be used to study a wide range of biochemical and physiological effects.

Scientific Research Applications

Analytical Chemistry Applications

Methanesulfonic acid and its derivatives, such as methyl methanesulfonate and ethyl methanesulfonate, have been studied for their potential genotoxic impurities in pharmaceuticals. A high-performance liquid chromatography with ultraviolet detection method was developed for determining these impurities in methanesulfonic acid, highlighting the importance of accurate analytical methods in ensuring pharmaceutical safety (Jie Zhou et al., 2017).

Organic Synthesis

  • Reductive Ring-Opening Reactions : Methanesulfonic acid has been used as an efficient and convenient substitute for ethereal HCl in reductive ring-opening reactions of O-benzylidene acetals, demonstrating its utility in organic synthesis (A. Zinin et al., 2007).
  • Diacetylation of Aldehydes : In the presence of cobalt methanesulfonate and acetic acid, a chemoselective diacetylation of aldehydes with acetic anhydride at room temperature under solvent-free conditions was achieved, showcasing the catalytic potential of methanesulfonate salts (Min Wang et al., 2008).
  • Synthesis of Benzoxazoles : Methanesulfonic acid catalyzed a one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, highlighting its role in facilitating efficient and convenient organic transformations (Dinesh Kumar et al., 2008).

Catalysis

  • Esterification Reactions : Copper methanesulfonate has been studied for its catalytic activity in esterification reactions, offering an alternative to traditional Lewis acids due to its ease of recovery and excellent reusability (Liu Li-jun, 2004). Additionally, it has been used in chemoselective conversion of aldehydes to acylals under solvent-free conditions (Min Wang et al., 2006).

properties

IUPAC Name

2-[methylsulfonyl(2-phenylethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(15,16)12(9-11(13)14)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTJBZYKDDCHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359639
Record name (Methanesulfonyl-phenethyl-amino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methanesulfonyl-phenethyl-amino)-acetic acid

CAS RN

35839-52-2
Record name (Methanesulfonyl-phenethyl-amino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.